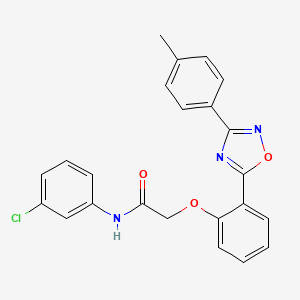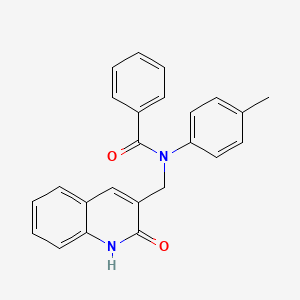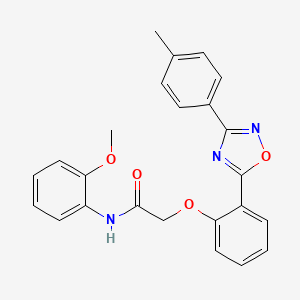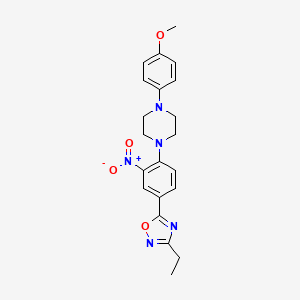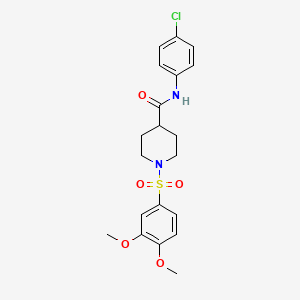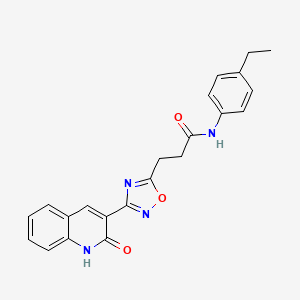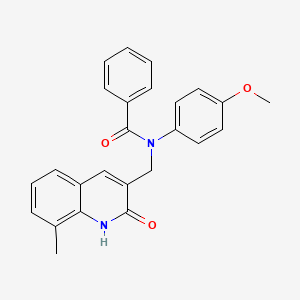
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BTQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the tetrahydroquinoline family of compounds, which have been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer and neurodegenerative diseases.
Biochemical and physiological effects:
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. Additionally, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in scientific research is its well-characterized synthesis and chemical properties, which make it easy to work with in the laboratory. However, one limitation of using 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, including:
1. Further investigation of its anti-tumor activity and potential use as a cancer treatment.
2. Study of its potential neuroprotective properties and use in the treatment of neurodegenerative diseases.
3. Investigation of its potential as an anti-inflammatory and antioxidant agent.
4. Study of its mechanism of action and identification of specific targets for its activity.
In conclusion, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound that has shown promise as a potential tool for scientific research. Its well-characterized synthesis and chemical properties make it easy to work with in the laboratory, and its potential applications in cancer and neurodegenerative disease research make it an area of interest for future investigation.
Synthesis Methods
The synthesis of 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde with 2-aminobenzophenone to form an intermediate compound. This intermediate is then reacted with cyclohexanone in the presence of a catalyst to form the final product, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Scientific Research Applications
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of potential applications in scientific research. One area of interest is in the study of cancer, as 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-tumor activity in vitro and in vivo. Additionally, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-benzoyl-N-(2,4,6-trimethylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-17-14-18(2)24(19(3)15-17)27-25(29)22-11-12-23-21(16-22)10-7-13-28(23)26(30)20-8-5-4-6-9-20/h4-6,8-9,11-12,14-16H,7,10,13H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNLHSLIRJGXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7685971.png)

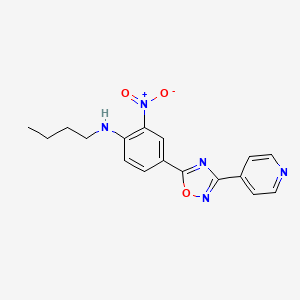
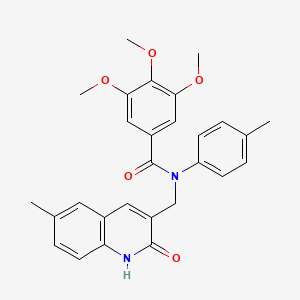

![N-cyclohexyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686005.png)
